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Compound of Interest

Compound Name:
2-(1H-pyrrolo[2,3-b]pyridin-1-

yl)acetic acid

CAS No.: 1048913-13-8

Cat. No.: B109065

Get Quote

Executive Summary
2-(7-Azaindol-1-yl)acetic acid is a critical pharmacophore and bioisosteric scaffold used

primarily in the development of CRTH2 (DP2) receptor antagonists and ATP-competitive kinase

inhibitors. Structurally, it represents a 7-aza-bioisostere of indole-1-acetic acid (a known auxin

and inflammatory mediator scaffold).

Its biological significance stems from two core properties:

Acidic Pharmacophore: The acetic acid tail mimics the carboxylate of Prostaglandin D2

(PGD2), enabling high-affinity binding to the orthosteric site of the CRTH2 receptor.

7-Azaindole Core: The pyridine-like nitrogen (N7) provides an additional hydrogen bond

acceptor compared to indole, improving water solubility and metabolic stability while enabling

unique hinge-binding interactions in kinase domains.

Chemical Profile & Structural Logic[1]
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Property Description

IUPAC Name 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Molecular Formula C₉H₈N₂O₂

Molecular Weight 176.17 g/mol

Core Scaffold 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

Key Functional Group
Carboxylic acid (pKa ~4.5); N7-Nitrogen (H-

bond acceptor)

Bioisosterism

Indole → 7-Azaindole substitution reduces

lipophilicity (LogP) and increases polar surface

area (PSA).[1]

Structural-Activity Relationship (SAR) Logic
The transition from an indole scaffold (e.g., Indomethacin, Ramatroban) to a 7-azaindole

scaffold is a strategic medicinal chemistry optimization:

Solubility: The N7 nitrogen lone pair interacts with water, significantly improving aqueous

solubility compared to the parent indole.

Target Binding:

CRTH2: The carboxylate group forms an ionic bridge with Arg170 or Lys210 residues in

the GPCR transmembrane binding pocket.

Kinases: The 7-azaindole core mimics the purine ring of ATP. The N1 and N7 positions

often engage in bidentate hydrogen bonding with the kinase hinge region (e.g., Glu/Leu

backbone).

Primary Biological Activity: CRTH2 (DP2)
Antagonism[3][4]
The most distinct biological activity of 2-(7-azaindol-1-yl)acetic acid derivatives is the

antagonism of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells
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(CRTH2), also known as DP2.

Mechanism of Action
CRTH2 is a G_i/o-coupled GPCR. Upon binding its endogenous ligand, PGD2, it triggers a

signaling cascade resulting in chemotaxis and activation of Th2 lymphocytes, eosinophils, and

basophils.[2]

Agonist (PGD2): Induces intracellular Ca²⁺ mobilization and decreases cAMP.

Antagonist (7-Azaindole Acid): Competes for the orthosteric site, blocking PGD2-induced G-

protein coupling. This prevents eosinophil migration and cytokine release (IL-4, IL-5, IL-13).

Signaling Pathway Visualization
The following diagram illustrates the CRTH2 signaling cascade and the intervention point of 2-

(7-azaindol-1-yl)acetic acid.
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Figure 1: Mechanism of CRTH2 antagonism. The 7-azaindole derivative blocks the receptor,

preventing Gi/o-mediated calcium flux and chemotaxis.

Secondary Application: Kinase Inhibition Scaffold[5]
While the acetic acid moiety is specific to CRTH2, the 7-azaindole core is a privileged scaffold

for kinase inhibitors. The acetic acid side chain in this context often serves as a linker to
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solvent-exposed regions or is esterified/amidated to improve permeability.

Target Kinases: JAK family, TRK, Aurora Kinases.

Binding Mode: The 7-azaindole core binds to the ATP hinge region. The N1-acetic acid group

projects towards the solvent front, allowing for the attachment of solubilizing groups (e.g.,

morpholine, piperazine) via amide coupling.

Experimental Protocols
Protocol A: Synthesis of 2-(7-Azaindol-1-yl)acetic Acid
Rationale: N-alkylation of the electron-rich azaindole ring requires a strong base to deprotonate

the N1 position, followed by nucleophilic attack on a haloacetate.

Reagents: 7-Azaindole (1.0 eq), Ethyl bromoacetate (1.2 eq), Cesium Carbonate (Cs₂CO₃,

2.0 eq) or Sodium Hydride (NaH).

Solvent: DMF (Anhydrous).

Procedure:

Dissolve 7-azaindole in DMF under N₂ atmosphere.

Add base (Cs₂CO₃) and stir at RT for 30 min to generate the anion.

Dropwise add ethyl bromoacetate. Stir at RT for 4–12 hours.

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over

MgSO₄ and concentrate.

Hydrolysis: Dissolve the intermediate ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3.0 eq).

Stir until TLC shows consumption of ester. Acidify with 1M HCl to pH 4 to precipitate the

free acid.

Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~5.1 ppm (N-CH₂-COOH) and

disappearance of ethyl ester signals.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol B: In Vitro CRTH2 Calcium Flux Assay
Rationale: This functional assay measures the ability of the compound to inhibit PGD2-induced

calcium mobilization in stable cell lines.

Cell Line: HEK293 or CHO cells stably expressing human CRTH2 and Gα16 (to couple Gi to

Calcium signaling).

Reagents: FLIPR Calcium 6 Assay Kit, PGD2 (Agonist), Probenecid (to prevent dye

leakage).

Workflow:

Seeding: Plate cells (50,000/well) in 96-well black-wall plates. Incubate overnight.

Dye Loading: Remove media. Add Calcium 6 dye loading buffer + 2.5 mM Probenecid.

Incubate 1 hr at 37°C.

Compound Addition: Add 2-(7-azaindol-1-yl)acetic acid (serial dilutions, e.g., 1 nM to 10

µM) to cells. Incubate for 15 min.

Stimulation: Inject PGD2 (at EC₈₀ concentration, typically ~10–30 nM).

Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) on a FLIPR or FlexStation.

Analysis: Calculate IC₅₀ based on the reduction of Peak Fluorescence minus Baseline.

Data Summary & SAR Comparison
The following table summarizes the biological impact of the 7-azaindole modification versus the

traditional indole scaffold in the context of CRTH2 antagonism.
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Figure 2: Strategic advantages of the 7-azaindole scaffold substitution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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